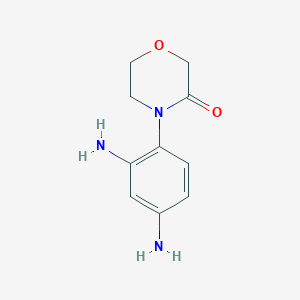

4-(2,4-Diaminophenyl)morpholin-3-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,4-diaminophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLFBLRLPINBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 4 2,4 Diaminophenyl Morpholin 3 One and Its Derivatives

Established Synthetic Routes to the Core Morpholin-3-one (B89469) Moiety

The morpholin-3-one ring is a versatile heterocyclic structure, and several reliable methods have been established for its synthesis. These routes typically involve the formation of key carbon-nitrogen and carbon-oxygen bonds through cyclization and condensation mechanisms.

Intramolecular cyclization is a primary strategy for constructing the morpholin-3-one ring. A prevalent method involves the ring closure of an N-substituted 2-aminoethanol derivative. In this approach, a 2-aminoethanol is first acylated with a haloacetyl halide, such as chloroacetyl chloride, to form an N-(2-hydroxyethyl)-2-haloacetamide intermediate. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the halide to form the six-membered morpholinone ring researchgate.net.

Another effective cyclization strategy begins with a 2-(2-haloethoxy)acetamide. For instance, 2-(2-chloroethoxy)acetamides can be cyclized under basic conditions, such as in the presence of potassium carbonate in a solvent like acetonitrile, to yield the morpholin-3-one ring nih.gov. This intramolecular nucleophilic substitution is an efficient method for forming the heterocyclic core.

Condensation reactions provide a direct route to the morpholin-3-one skeleton by combining two key precursor molecules. The most common example is the reaction of a 2-aminoethanol with an ester of a 2-haloacetic acid, such as ethyl chloroacetate (B1199739) chemicalbook.com. This reaction proceeds via an initial N-acylation (condensation) to form an N-(2-hydroxyethyl)-2-haloacetamide intermediate, which then undergoes an intramolecular cyclization as described above. This one-pot or two-step sequence is a robust and widely used method for accessing the parent morpholin-3-one structure.

While often used to attach an aryl group to a pre-formed heterocycle, copper-catalyzed coupling reactions are also pivotal in the synthesis of N-aryl morpholin-3-ones. The Chan-Lam and Ullmann coupling reactions are powerful methods for forming carbon-nitrogen bonds. In the context of synthesizing precursors for the target molecule, a copper(I) catalyst can be used to couple an aryl halide with the nitrogen atom of morpholin-3-one beilstein-journals.orgresearchgate.net. This methodology is particularly useful for creating the N-phenyl bond found in the target compound's precursors. The reaction typically involves a copper(I) salt (e.g., CuI), a base, and often a ligand to facilitate the coupling of an aryl halide with the NH group of the morpholin-3-one mdpi.com.

Targeted Synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one

While specific literature on the synthesis of this compound is limited, its preparation can be achieved through well-established multi-step synthetic routes analogous to those used for similar compounds like 4-(4-aminophenyl)morpholin-3-one (B139978), a key intermediate for the anticoagulant Rivaroxaban google.comlookchem.com. The synthesis logically proceeds through a dinitro precursor, 4-(2,4-dinitrophenyl)morpholin-3-one (B13855909), which is then reduced.

Two primary retrosynthetic approaches can be envisioned for the synthesis of the dinitro intermediate.

Route A: Building the Morpholinone Ring onto the Aniline (B41778)

This approach begins with a substituted aniline. 2,4-Dinitroaniline would be acylated with 2-(2-chloroethoxy)acetyl chloride. The resulting 2-(2-chloroethoxy)-N-(2,4-dinitrophenyl)acetamide intermediate is then cyclized in the presence of a base to form 4-(2,4-dinitrophenyl)morpholin-3-one. An analogous procedure is well-documented for the synthesis of 4-(4-nitrophenyl)morpholin-3-one (B139987) from 4-nitroaniline (B120555) google.com.

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Acylation | 2,4-Dinitroaniline + 2-(2-Chloroethoxy)acetyl chloride | Solvent (e.g., Toluene) | 2-(2-Chloroethoxy)-N-(2,4-dinitrophenyl)acetamide |

| 2. Cyclization | 2-(2-Chloroethoxy)-N-(2,4-dinitrophenyl)acetamide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | 4-(2,4-Dinitrophenyl)morpholin-3-one |

Route B: N-Arylation of a Pre-formed Morpholin-3-one

This alternative strategy involves the nucleophilic aromatic substitution of a highly activated aryl halide with the pre-formed morpholin-3-one ring. 1-Fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene (B32670) are suitable electrophiles. The reaction is typically carried out in the presence of a base to deprotonate the morpholin-3-one, facilitating the attack on the electron-deficient aromatic ring. This method is analogous to the synthesis of 4-(4-nitrophenyl)morpholin-3-one from 4-fluoronitrobenzene google.com.

| Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. N-Arylation | Morpholin-3-one + 1-Fluoro-2,4-dinitrobenzene | Base (e.g., NaH), Solvent (e.g., NMP or DMF) | 4-(2,4-Dinitrophenyl)morpholin-3-one |

The final and critical step in the synthesis of this compound is the reduction of the two nitro groups on the phenyl ring of the 4-(2,4-dinitrophenyl)morpholin-3-one intermediate. This transformation is a standard functional group interconversion.

Catalytic hydrogenation is the most common and efficient method for this reduction. The dinitro compound is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically performed in a polar solvent. Various solvent systems have been proven effective for the analogous reduction of 4-(4-nitrophenyl)morpholin-3-one, and these can be applied to the dinitro compound google.comgoogle.comgoogle.com.

| Catalyst | Reducing Agent | Solvent System | Typical Conditions | Reference (for mono-nitro reduction) |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol (B145695) | ~80°C | google.com |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Tetrahydrofuran (THF) | ~70°C | google.com |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Aqueous Acetic Acid | 20-30°C, H₂ overpressure | google.com |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Water or Water/Solvent Mixture | Elevated temperature/pressure | google.com |

The successful reduction of both nitro groups yields the final target product, this compound.

Strategic Use of Anilines and 2-Hydroxyethylarylamines as Starting Points

The synthesis of the 4-aryl-morpholin-3-one core structure is versatile, frequently commencing from either substituted anilines or N-(2-hydroxyethyl)arylamines. These starting materials provide a direct pathway to the foundational structure, which can then be further modified to yield the target di-amino compound.

One prominent strategy begins with a 2-hydroxyethylarylamine, such as 2-anilinoethanol (B49455) or N-(2-Hydroxyethyl)aniline. google.comgoogle.com In this approach, the starting material is reacted with chloroacetyl chloride. google.comgoogle.com This reaction typically involves the simultaneous addition of chloroacetyl chloride and a base, like aqueous sodium hydroxide (B78521) solution, to facilitate the acylation of the secondary amine followed by an intramolecular cyclization to form the 4-phenyl-3-morpholinone ring system. google.com This intermediate is a crucial precursor, which then undergoes further functionalization, such as nitration, to introduce groups onto the phenyl ring that can later be converted to the desired amino groups. google.comgoogle.com

Alternatively, a process can be initiated from a substituted aniline, such as 4-nitro-aniline. google.comquickcompany.in This route involves the condensation of the aniline with a reagent like 2-(2-chloroethoxy)acetic acid in the presence of a solvent and an inorganic acid. quickcompany.in This step forms an intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. google.comquickcompany.in The subsequent step is a base- and catalyst-mediated cyclization, which closes the morpholin-3-one ring to yield 4-(4-nitrophenyl)morpholin-3-one. quickcompany.in This nitro-substituted intermediate is then poised for reduction to the corresponding aminophenyl derivative.

Influence of Reaction Conditions on Synthetic Outcomes (e.g., Solvent Choice, Catalyst Systems)

The conditions under which the synthesis of this compound and its precursors are conducted have a profound impact on reaction efficiency, yield, and purity. A critical step that is particularly sensitive to reaction conditions is the reduction of the nitro-substituted intermediate, 4-(4-nitrophenyl)morpholin-3-one, to its amino counterpart.

Solvent Systems: The choice of solvent is a key variable. While early syntheses utilized solvents like tetrahydrofuran, subsequent process improvements have demonstrated the efficacy of aliphatic alcohols, with ethanol being a preferred choice. google.comgoogle.com The reaction can also be effectively carried out in water or in a mixture of water and a water-miscible solvent, where the water content is greater than 50%. google.com Using water as the primary reaction medium is advantageous for its low cost, safety, and environmental profile. google.com In some procedures, aqueous acetic acid is employed as the solvent for hydrogenation. google.com

Catalyst Systems: Catalytic hydrogenation is the most common method for the reduction of the nitro group. A variety of catalyst systems are effective, with palladium on activated carbon (Pd/C) being frequently reported. google.comgoogle.com Other catalysts, such as Raney-Nickel, are also utilized. quickcompany.ingoogleapis.com The catalyst loading and activity are critical parameters that influence the reaction rate and completion.

Reagents and Atmosphere: The reduction can be performed under a hydrogen gas atmosphere, often at elevated pressure (e.g., 1-8 bar) and temperature (e.g., 80-90°C), which necessitates specialized equipment like an autoclave. google.comgoogle.com An alternative to using hydrogen gas is transfer hydrogenation, which can be carried out at atmospheric pressure. quickcompany.ingoogleapis.com This method employs a hydrogen donor, such as ammonium (B1175870) formate, in conjunction with a catalyst like Raney-Nickel or Pd/C. quickcompany.ingoogleapis.com

Temperature and Cyclization Conditions: Temperature control is crucial throughout the synthesis. For instance, the cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide to form the morpholin-3-one ring can be achieved by refluxing in toluene (B28343) in the presence of potassium carbonate and a phase-transfer catalyst like PEG-400. google.com The reduction of the nitro group is also typically performed at elevated temperatures, ranging from 50°C to 90°C, to ensure a reasonable reaction rate. quickcompany.ingoogle.com

| Synthetic Step | Catalyst/Reagent | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| Nitro Group Reduction | Palladium on Carbon / H₂ | Ethanol | 75-85°C | 5 bar | google.com |

| Nitro Group Reduction | Palladium on Carbon / H₂ | Aqueous Acetic Acid | 20-30°C | 1-5 bar | google.com |

| Nitro Group Reduction | Palladium on Charcoal / H₂ | Water | 90°C | 8 bar | google.com |

| Nitro Group Reduction | Raney Nickel / Ammonium Formate | Water | Not Specified | Atmospheric | googleapis.com |

| Ring Cyclization | Potassium Carbonate / PEG-400 | Toluene | Reflux | Atmospheric | google.com |

Synthesis of Derivatized this compound Analogues

Introducing a diverse range of substituents onto the phenyl ring of the 4-aryl-morpholin-3-one scaffold is a common strategy to modulate its physicochemical and biological properties. These modifications are typically achieved either by starting with an already substituted aniline or by direct functionalization of an intermediate like 4-phenyl-3-morpholinone.

A primary method for introducing nitrogen-based functional groups is nitration. For example, 4-phenyl-3-morpholinone can be treated with a nitrating agent, such as 65% nitric acid in concentrated sulfuric acid, at low temperatures (e.g., -5°C). google.com This electrophilic aromatic substitution reaction typically directs the nitro group to the para-position of the phenyl ring, yielding 4-(4-nitrophenyl)morpholin-3-one. google.comgoogle.com This nitro group is a versatile handle; it can be subsequently reduced to an amino group, which can then be further modified, or it can serve as a precursor for other functional groups. While nitration is effective, its use on an industrial scale can be problematic due to safety concerns and the need for specialized equipment. google.com

Other substitution patterns can be achieved by selecting appropriately substituted anilines or p-halonitrobenzenes as the initial starting materials. google.com For example, starting with different halo- or nitro-substituted anilines allows for the incorporation of these functionalities from the outset. These groups can then be carried through the synthesis or transformed at a later stage. The use of p-halonitrobenzenes, such as p-fluoronitrobenzene, in condensation reactions with morpholin-3-one represents another route to introduce a nitro group that is destined for reduction. quickcompany.in

While modifications to the phenyl moiety are common, alterations to the morpholin-3-one ring itself offer another avenue for structural diversification. The morpholine (B109124) scaffold is considered a privileged heterocycle in drug design, and even subtle changes to its structure can significantly impact molecular properties. researchgate.net

Transformations can target the sp3-hybridized carbon atoms of the morpholine ring. Although specific examples involving this compound are not extensively detailed in the provided context, general synthetic strategies for morpholinones can be applied. These include ring-expansion reactions using smaller heterocyclic substrates or multicomponent reactions to build a more complex, substituted morpholine ring from the ground up. researchgate.net For instance, the replacement of the morpholine's oxygen atom with other heteroatoms or the introduction of substituents at the C2, C5, or C6 positions can lead to novel analogues. Research on related heterocyclic systems has shown that replacing a morpholine group with a bioisostere like 3,6-dihydro-2H-pyran can result in compounds with equivalent potency in biological assays, demonstrating the value of such modifications. nih.gov

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (distinct molecular entities with known biological activity) to create a single hybrid molecule. researchgate.net This approach aims to develop compounds with improved affinity, better selectivity, or a dual mode of action. The aminophenyl morpholin-3-one scaffold serves as an excellent platform for this strategy, with its primary amino group(s) providing a convenient point for chemical ligation.

The amino group on the phenyl ring can be used as a handle to connect to other molecular fragments. For instance, it can react with carboxylic acids or their activated derivatives to form amide bonds, or with aldehydes and ketones to form Schiff bases. This allows for the incorporation of a wide array of other chemical moieties, potentially combining the structural features of the morpholinone with those of another bioactive class of compounds. This strategy is exemplified in the synthesis of novel chromene derivatives, where 4-(4-aminophenyl)morpholin-3-one is used as a building block. worldscientificnews.com

A straightforward and widely used method for derivatizing the aminophenyl morpholin-3-one core is through the formation of a Schiff base (an imine). This reaction involves the condensation of a primary amino group with an aldehyde or a ketone. nih.gov For isomers like 4-(2-aminophenyl)morpholine, an equimolar mixture of the aminophenyl morpholine and a selected aldehyde (which can be aromatic or heterocyclic) is typically refluxed in a solvent such as absolute ethanol. nih.gov The reaction proceeds to form the corresponding N-benzylidene-2-morpholino benzenamine or a related derivative. nih.govnih.gov

This synthetic route is highly versatile, as a vast library of aldehydes and ketones is commercially available, allowing for the creation of a large number of diverse Schiff base derivatives. These derivatives can be further modified; for example, the imine bond can be reduced to form a more stable secondary amine linkage. The formation of Schiff bases has been used to synthesize a variety of heterocyclic systems, such as 4-thiazolidinones, by reacting the intermediate with reagents like ethyl 2-bromoacetate. nih.gov This highlights how Schiff base formation is not only a final derivatization step but also a key transformation in multi-step syntheses of more complex molecular hybrids.

| Derivative Type | Synthetic Strategy | Key Reagents | Resulting Linkage/Structure | Reference |

|---|---|---|---|---|

| Nitro-phenyl Analogue | Electrophilic Aromatic Substitution | Nitric Acid, Sulfuric Acid | C-NO₂ bond on phenyl ring | google.com |

| Schiff Base | Condensation | Substituted Aldehydes/Ketones | Imine (C=N) bond | nih.gov |

| Chromene Hybrids | Molecular Hybridization | Chromene precursors | Amino-linked chromene | worldscientificnews.com |

| 4-Thiazolidinone Hybrids | Schiff Base Formation followed by Cyclization | Aldehyde, then Ethyl 2-bromoacetate | Thiazolidinone ring system | nih.gov |

Based on a thorough review of the available scientific literature, it is not possible to provide an article on "this compound" that adheres to the specified outline. The search for synthetic methodologies, including the creation of pyrazole (B372694) and triazine-based hybrids, scalability for industrial synthesis, and microwave-assisted approaches, did not yield specific results for this particular chemical compound.

The scientific literature extensively covers a related isomer, "4-(4-aminophenyl)morpholin-3-one," which is a well-documented key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. There is a substantial body of research on its industrial-scale production, process optimization, and the synthesis of various derivatives.

However, specific research findings and detailed synthetic pathways for the requested "this compound" and its specified derivatives are not available in the public domain based on the conducted searches. Therefore, generating a scientifically accurate and informative article that strictly follows the provided outline for "this compound" cannot be accomplished at this time.

Iii. Structure Activity Relationship Sar Studies of 4 2,4 Diaminophenyl Morpholin 3 One Derivatives

Role of the Morpholin-3-one (B89469) Core as a Privileged Pharmacophore

The morpholin-3-one scaffold is recognized as a "privileged" structure in medicinal chemistry. researchgate.net This designation is attributed to its recurring presence in biologically active compounds across a range of therapeutic areas. researchgate.netnih.govnih.govresearchgate.net The morpholin-3-one core, a six-membered heterocyclic ring containing nitrogen and oxygen atoms, offers a unique combination of features that contribute to its pharmacological significance. guidechem.come3s-conferences.orgbohrium.com

Key Attributes of the Morpholin-3-one Core:

Structural Rigidity and Conformational Control: The ring structure imparts a degree of rigidity, which can be advantageous for binding to specific biological targets. This controlled conformation can lead to higher affinity and selectivity.

Hydrogen Bonding Capabilities: The presence of the nitrogen and the carbonyl oxygen atoms allows for the formation of hydrogen bonds, which are crucial for molecular recognition and interaction with biological macromolecules like enzymes and receptors.

Synthetic Accessibility: The morpholin-3-one ring can be synthesized and functionalized through various established chemical routes, making it an attractive scaffold for creating diverse libraries of compounds for biological screening. researchgate.netontosight.ai

The morpholine (B109124) ring itself is a versatile and readily accessible synthetic building block, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.aiontosight.ai The incorporation of the carbonyl group to form the morpholin-3-one structure further expands the potential for diverse chemical modifications and biological interactions. researchgate.net

Impact of Positional Isomerism on Bioactivity (e.g., 2,4-diaminophenyl vs. 4-aminophenyl)

The positioning of substituents on the phenyl ring attached to the morpholin-3-one core has a profound impact on the biological activity of the resulting derivatives. A key example is the comparison between 2,4-diaminophenyl and 4-aminophenyl isomers. The presence and location of the amino groups significantly alter the electronic properties and the three-dimensional shape of the molecule, which in turn affects its interaction with biological targets.

Research has shown that the arrangement of functional groups on an aromatic ring can dramatically influence a compound's efficacy. For instance, in the development of certain inhibitors, the precise placement of amino groups is critical for establishing key interactions within the active site of an enzyme. The additional amino group in the 2-position of the 2,4-diaminophenyl ring, as opposed to the single amino group in the 4-aminophenyl ring, can introduce new hydrogen bonding opportunities or create steric hindrance, leading to a different biological profile.

While specific comparative data for 4-(2,4-diaminophenyl)morpholin-3-one versus a 4-(4-aminophenyl)morpholin-3-one (B139978) analogue is not extensively detailed in the provided context, the principles of positional isomerism in medicinal chemistry suggest that such a structural change would likely result in significant differences in activity. The electronic and steric alterations would almost certainly affect the molecule's binding affinity and selectivity for its target.

Influence of Substitution Patterns on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives can be finely tuned by modifying the substitution patterns on different parts of the molecule.

For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the amino groups, affecting their ability to form ionic or hydrogen bonds. The addition of bulky substituents can provide steric hindrance that may enhance selectivity for a particular target by preventing binding to off-target proteins.

Table 1: Hypothetical SAR Data for Modifications on the Diaminophenyl Moiety

| Compound | R1 Substitution | R2 Substitution | Biological Activity (IC50, µM) |

| Parent | -NH2 | -NH2 | 10.5 |

| A | -NHCH3 | -NH2 | 8.2 |

| B | -N(CH3)2 | -NH2 | 15.1 |

| C | -NH2 | -NO2 | 25.8 |

| D | -NH2 | -Cl | 5.6 |

This table is illustrative and based on general SAR principles.

Exploring a wide range of functional groups and creating hybrid molecules are key strategies in modern drug discovery to enhance the therapeutic potential of a lead compound. For derivatives of this compound, this involves introducing diverse chemical motifs to probe different regions of the target's binding site and to improve pharmacokinetic properties.

Functional group diversity can be achieved by replacing the amino groups with other functionalities like hydroxyls, amides, or sulfonamides. biotech-asia.org Hybridization involves combining the morpholin-3-one scaffold with other known pharmacophores to create a single molecule with potentially synergistic or enhanced activity. researchgate.net This approach has been successful in developing compounds with dual activities or improved target selectivity.

Elucidation of Key Structural Features for Optimized Biological Profiles

Through extensive SAR studies, key structural features necessary for an optimized biological profile of this compound derivatives can be identified. This involves a detailed understanding of how different parts of the molecule contribute to its interaction with the biological target.

A significant area of research for morpholin-3-one derivatives has been in the development of Factor Xa (FXa) inhibitors for anticoagulant therapy. nih.govnih.gov In this context, the morpholin-3-one containing moiety often serves as a P4-ligand, interacting with the S4 binding pocket of the FXa enzyme. nih.govnih.gov

The S4 pocket of FXa is a relatively deep and narrow hydrophobic pocket. nih.gov The morpholin-3-one group has shown an advantage in binding to this aromatic pocket. nih.gov The benzene (B151609) ring of the phenyl group attached to the morpholin-3-one can form a crucial π-π stacking interaction with the tyrosine 99 (Tyr99) residue in the S4 pocket. nih.gov This interaction helps to properly orient the inhibitor within the active site for optimal binding.

Table 2: Key Interactions of a Morpholin-3-one Based FXa Inhibitor

| Inhibitor Moiety | FXa Binding Pocket | Key Interacting Residue | Type of Interaction |

| Phenyl ring of P4-ligand | S4 | Tyr99 | π-π stacking |

| Morpholin-3-one | S4 | - | Hydrophobic interactions |

| P1-ligand | S1 | Tyr228 | Halogen bonding (if applicable) |

The optimization of the P4-ligand, along with other parts of the inhibitor that interact with different pockets of the enzyme (like the S1 pocket), is a critical aspect of designing potent and selective FXa inhibitors. nih.govresearchgate.net The structure-activity relationship studies in this area have demonstrated the importance of the morpholin-3-one scaffold in achieving high affinity and selectivity for Factor Xa. nih.gov

Structure-Guided Design Principles for Enhanced Efficacy of this compound Derivatives Remain Undisclosed in Publicly Available Research

Despite extensive searches of scientific literature and chemical databases, detailed research findings, including specific structure-activity relationship (SAR) studies and data tables on the structure-guided design principles for enhancing the efficacy of this compound derivatives, are not publicly available.

The compound this compound is a known chemical entity, and the broader class of morpholine-containing compounds has been a subject of interest in medicinal chemistry for the development of various therapeutic agents, including kinase inhibitors. e3s-conferences.orgnih.gove3s-conferences.org Structure-guided drug design is a well-established and powerful strategy in medicinal chemistry for the optimization of lead compounds. nih.gov This approach relies on the three-dimensional structural information of the biological target, typically a protein, to design molecules with improved potency, selectivity, and pharmacokinetic properties.

General principles of structure-guided design often involve:

Target-Ligand Interactions: Utilizing X-ray crystallography or computational modeling to understand the binding mode of a lead compound within the active site of its target protein. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity.

Scaffold Hopping and Bioisosteric Replacement: Modifying the core structure (scaffold) of the lead compound or replacing specific functional groups with bioisosteres to improve efficacy, selectivity, or metabolic stability. nih.govcambridgemedchemconsulting.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds.

While these general principles are widely applied in drug discovery, their specific application to the this compound scaffold, including detailed SAR data and the resulting design strategies for enhanced efficacy, has not been detailed in the accessible scientific literature. The development of such specific derivatives and their associated design principles are often proprietary information within pharmaceutical and biotechnology companies and may not be published until later stages of drug development or not at all.

Therefore, the creation of a detailed article section with specific research findings and data tables on the structure-guided design for enhanced efficacy of this compound derivatives is not possible based on the current publicly available information.

Iv. Biological Activities and Molecular Mechanisms of Action

Diverse Biological Potential of 4-(2,4-Diaminophenyl)morpholin-3-one Derivatives

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, renowned for conferring favorable physicochemical and pharmacokinetic properties to drug candidates. Its incorporation into a molecular structure can enhance aqueous solubility and metabolic stability, attributes that are highly desirable in drug design. Appropriately substituted morpholine derivatives have demonstrated a wide array of biological actions, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net For instance, Schiff bases derived from 4-(4-aminophenyl)-morpholine have been synthesized and screened for their antimicrobial properties, with some compounds showing significant potency against various bacterial and fungal strains. researchgate.net

Furthermore, the diaminopteridine scaffold, which shares the diaminophenyl feature with the subject compound, has been investigated for its inhibitory effects on inducible nitric oxide synthase (iNOS), with some derivatives showing potent activity. researchgate.net The diverse biological activities associated with both the morpholine and aminophenyl components underscore the potential of this compound derivatives as a source of novel therapeutic agents. Research into this area has explored their utility as anticancer, anti-inflammatory, antiviral, antihyperlipidemic, antioxidant, antimicrobial, antipyretic, and analgesic agents. nih.gov

Enzyme Inhibition Profiles and Specific Targets

The mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. Derivatives of this compound and related structures have been investigated for their inhibitory activity against several key enzyme targets implicated in a range of pathologies.

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govmdpi.com The inhibition of MAGL leads to an accumulation of 2-AG, which can modulate pain and inflammation. mdpi.com Additionally, MAGL activity is a source of arachidonic acid, a precursor to pro-inflammatory prostaglandins. nih.govmdpi.com Consequently, MAGL inhibitors are being explored as potential therapeutic agents for neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net

While specific studies on the MAGL inhibitory activity of this compound are not extensively documented, the structure-activity relationship (SAR) of various MAGL inhibitors reveals the importance of specific pharmacophoric features. nih.gov For example, some potent and reversible MAGL inhibitors are characterized by an aryl sulfoxide scaffold. nih.gov The development of MAGL inhibitors has also focused on compounds that can penetrate the central nervous system to address neuroinflammation. researchgate.net

Table 1: Examples of MAGL Inhibitors and their Characteristics

| Compound | Type | Key Features | Therapeutic Potential |

|---|---|---|---|

| LEI-515 | Aryl sulfoxide, Covalent reversible | Peripherally restricted | Neuropathic pain, Inflammation nih.gov |

| Compound 4f | Reversible, CNS penetrant | Orally available | Neurodegenerative diseases researchgate.net |

| N-arachidonoyl maleimide (NAM) | Maleimide, Irreversible | Thiol-reactive | Research tool nih.gov |

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins. mdpi.comjpp.krakow.pl There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. jpp.krakow.pllitfl.com The development of selective COX-2 inhibitors has been a significant goal in the design of anti-inflammatory drugs with improved gastrointestinal safety profiles. mdpi.comnih.gov

The anti-inflammatory potential of morpholine-containing compounds has been noted, and various heterocyclic compounds bearing a morpholine moiety have been synthesized and evaluated for their COX inhibitory activity. researchgate.net The structure-activity relationship for COX-2 selectivity often involves the presence of a sulfonamide or sulfone group on one of the aryl rings. mdpi.com While direct data on this compound as a COX inhibitor is limited, the general anti-inflammatory properties of related scaffolds suggest this as a potential area for further investigation.

Table 2: IC50 Values of Selected COX Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | >100 | 0.04 | >2500 |

| Rofecoxib | >100 | 0.018 | >5555 |

| Ibuprofen | 1.2 | 2.3 | 0.52 |

| Naproxen | 0.6 | 2.2 | 0.27 |

Note: Data presented is for illustrative purposes and is based on representative values from the literature. Actual values may vary depending on the specific assay conditions.

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. nih.gov The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are key regulators of transcription and have emerged as important targets in cancer and inflammation. nih.govmdpi.com

The development of small molecule inhibitors targeting bromodomains is an active area of research. researchgate.net While specific inhibitors for this compound have not been detailed, the structural features of this compound are relevant to the design of bromodomain inhibitors. For example, the aminophenyl group is a common feature in various inhibitor scaffolds. nih.gov The exploration of different chemical scaffolds is crucial for identifying potent and selective inhibitors for individual bromodomains, such as BRD9 and CECR2, to better understand their biological functions. nih.gov

Table 3: Examples of Bromodomain Inhibitors and their Targets

| Inhibitor | Target(s) | Key Structural Features |

|---|---|---|

| JQ1 | BET family (BRD2, BRD3, BRD4, BRDT) | Thienotriazolodiazepine |

| OTX015 | BET family | Thienotriazolodiazepine |

| BI-7273 | BRD9, BRD7 | Dihydro-1,4-benzoxazepine |

| I-BET762 | BET family | Tetrahydroquinoline |

Protein and lipid kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov The morpholine scaffold is a key component of several kinase inhibitors. For instance, morpholino-triazine-based compounds have been developed as dual inhibitors of PI3Kα and mTOR. nih.gov The morpholine ring in these inhibitors often occupies a specific pocket in the kinase domain, contributing to their potency and selectivity. researchgate.net

A series of novel morpholin-3-one (B89469) fused quinazoline (B50416) derivatives have been synthesized and shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The mechanistic target of rapamycin (mTOR), a serine/threonine kinase, is a central regulator of cell growth and metabolism, and its signaling is often hyperactivated in cancer. nih.gov The development of mTOR inhibitors has also utilized the morpholine scaffold to achieve high potency and selectivity. researchgate.net

Table 4: Kinase Inhibitory Activity of Selected Morpholine-Containing Compounds

| Compound Class | Target Kinase(s) | Example IC50 |

|---|---|---|

| Morpholin-3-one fused quinazolines | EGFR(wt) | 53.1 nM (for compound a8) nih.gov |

| Morpholino-triazines | PI3Kα / mTOR | Nanomolar range nih.gov |

| Arylmorpholines | DNA-PK / p110β / p110δ | 0.13 µM (p110β), 0.63 µM (p110δ) ucsf.edu |

Factor Xa (FXa) is a serine protease that plays a crucial role in the blood coagulation cascade. researchgate.netnih.gov The inhibition of FXa is a key strategy for the prevention and treatment of thromboembolic disorders. nih.gov Several direct oral anticoagulants (DOACs) that target FXa are now in clinical use.

The 4-phenylmorpholin-3-one scaffold is a central component of the direct FXa inhibitor, Rivaroxaban. researchgate.netnih.gov Structure-activity relationship studies have shown that the morpholinone moiety is important for the activity of these inhibitors. nih.gov A series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides have been synthesized and evaluated for their FXa inhibitory activity, providing insights into the binding interactions within the S1 primary specificity pocket of the enzyme. researchgate.net

Table 5: Factor Xa Inhibitors with a Morpholine Moiety

| Compound | Type | Mechanism of Action |

|---|---|---|

| Rivaroxaban | Direct FXa inhibitor | Binds to the active site of FXa |

| N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamide derivatives | Direct FXa inhibitors | Interact with the S1 pocket of FXa researchgate.net |

Antimicrobial Activities

The morpholine ring is a key structural motif in several compounds with known antimicrobial properties. Research into derivatives of aminophenyl morpholines has revealed a spectrum of activity against various microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

While direct studies on this compound are not available, research on analogous structures provides valuable data. A study focused on a series of Schiff bases derived from 4-(4-aminophenyl)-morpholine demonstrated notable antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for these compounds against a panel of pathogenic bacteria.

One of the most potent compounds identified was 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine . This compound exhibited broad-spectrum activity, inhibiting the growth of several Gram-positive and Gram-negative bacteria. researchgate.net The efficacy of this related compound highlights the potential of the aminophenyl-morpholine scaffold as a basis for developing new antibacterial agents.

The detailed antibacterial efficacy of this analog is presented in the table below.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus (ATCC 9144) | Gram-Positive | 25 |

| Staphylococcus epidermidis (ATCC 155) | Gram-Positive | 19 |

| Bacillus cereus (ATCC 11778) | Gram-Positive | 21 |

| Micrococcus luteus (ATCC 4678) | Gram-Positive | 16 |

| Escherichia coli (ATCC 25922) | Gram-Negative | 29 |

| Data sourced from a study on 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine, a structural analog of the subject compound. researchgate.net |

Antifungal Efficacy

The same study that investigated the antibacterial properties of 4-(4-aminophenyl)-morpholine derivatives also evaluated their efficacy against fungal pathogens. researchgate.net The morpholine class of compounds has a history in the development of antifungal agents, primarily used in agriculture and topical applications.

The Schiff base, 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine , was found to be the most active antifungal agent among the synthesized series. It demonstrated inhibitory activity against both yeast and mold. researchgate.net Its activity against Candida albicans, a common cause of opportunistic fungal infections in humans, and Aspergillus niger, a prevalent mold, suggests that the aminophenyl-morpholine structure could be a promising pharmacophore for antifungal drug discovery.

The specific minimum inhibitory concentrations for this compound are detailed in the table below.

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans (ATCC 2091) | Yeast | 20 |

| Aspergillus niger (ATCC 9029) | Mold | 40 |

| Data sourced from a study on 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine, a structural analog of the subject compound. researchgate.net |

Antiviral Properties

A review of the available scientific literature did not yield specific data regarding the antiviral properties of this compound or its closely related aminophenyl-morpholine analogs.

Antimalarial Properties

There is no specific information in the reviewed scientific literature concerning the antimalarial activity of this compound or its direct structural derivatives.

Antitubercular Activity

While some patent literature identifies 4-(4-aminophenyl)-3-morpholinone as a chemical intermediate in the synthesis of compounds with potential antitubercular activity, no direct studies confirming the efficacy of this compound or its close analogs against Mycobacterium tuberculosis were found in the reviewed literature.

Anti-Inflammatory and Analgesic Effects

The morpholine moiety has been incorporated into various molecules to modulate their pharmacological properties, including anti-inflammatory and analgesic effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for treating pain and inflammation, but their use can be limited by side effects. benthamscience.comnih.gov To address this, researchers have modified existing NSAIDs, such as ibuprofen, by converting the carboxylic acid group into various amides, including morpholinamides.

In a study investigating amide derivatives of ibuprofen, the morpholinamide conjugate demonstrated significantly greater analgesic and anti-inflammatory activities compared to other synthesized heterocyclic amides. benthamscience.comnih.gov The compound was evaluated in several established preclinical models:

Tail Immersion Test: A model for acute thermal pain.

Formalin Test: A model that assesses both acute chemical pain and chronic inflammatory pain.

Paw Edema Test: A model for acute inflammation.

In all these tests, the ibuprofen-morpholine derivative showed superior performance compared to the standard ibuprofen and other derivatives, suggesting that the morpholine ring plays a crucial role in enhancing these pharmacological effects. benthamscience.comnih.gov The mechanism of action for NSAIDs like ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of pain- and inflammation-mediating prostaglandins. news-medical.net The enhanced activity of the morpholinamide derivative suggests it may have improved interaction with these targets or other favorable pharmacokinetic properties.

Based on a comprehensive review of the available search results, there is no specific information regarding the biological activities, molecular mechanisms of action, or research applications for the chemical compound “this compound”.

The scientific literature and chemical databases retrieved in the searches primarily discuss a related but structurally distinct compound, "4-(4-Aminophenyl)morpholin-3-one," which is noted as a key intermediate in the synthesis of the medication Rivaroxaban. There is no data in the provided results concerning research into "this compound" for neurological disorders, its potential anticancer applications, or its specific molecular pathways and cellular targets.

Therefore, the content for the requested sections (, including subsections 4.5, 4.6, and 4.7) cannot be generated as it does not appear to be present in the public domain research literature covered by the searches.

V. Computational Chemistry and Chemoinformatics Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 4-(2,4-Diaminophenyl)morpholin-3-one, and a biological target, typically a protein. These simulations can provide insights into the binding affinity, orientation, and conformation of the ligand within the active site of the target protein. This information is crucial for understanding the potential mechanism of action and for the rational design of more potent and selective drug candidates. The process involves creating a three-dimensional model of the ligand and the target protein and then using a scoring function to evaluate the best fit.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For a compound like this compound, DFT calculations could be employed to determine various molecular properties such as optimized geometry, molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nih.gov These parameters are essential for understanding the molecule's stability, reactivity, and potential interaction sites. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity. nih.gov

Chemoinformatic Analysis of Chemical Space and Molecular Diversity of Morpholine (B109124) Derivatives

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. For morpholine derivatives, chemoinformatic analysis can be used to explore their chemical space and assess their molecular diversity. This involves calculating various molecular descriptors (e.g., molecular weight, lipophilicity, number of hydrogen bond donors and acceptors) to characterize the physicochemical properties of a library of compounds. Such analyses help in understanding the structure-activity relationships within a class of compounds and in designing new molecules with desired properties.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. kubinyi.detemple.edu Ligand-based virtual screening, in particular, relies on the knowledge of molecules known to interact with a target of interest. A pharmacophore model can be developed based on the common structural features of these known active molecules. This model is then used to screen databases for new compounds that possess similar features and are therefore likely to have similar biological activity.

Conformation Analysis and Conformational Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a morpholine ring, understanding its conformational preferences is important as the three-dimensional shape of a molecule often dictates its biological activity. Computational methods can be used to explore the conformational landscape of the molecule and identify the low-energy (i.e., most stable) conformations. researchgate.net

Vi. Advanced Research Applications Beyond Direct Therapeutic Agents

Applications in Material Science

The bifunctional nature of 4-(2,4-Diaminophenyl)morpholin-3-one, with its two primary amine groups, makes it a prime candidate as a monomer or building block in polymer chemistry. Aromatic diamines are foundational to many high-performance materials due to the rigidity and thermal stability they impart to polymer backbones. acs.orgscispace.comresearchgate.net

Aromatic diamines are critical monomers in the synthesis of high-performance polymers such as polyimides and polyamides. acs.orgresearchgate.net These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries. ontosight.aiyoutube.com The incorporation of the this compound monomer into a polymer backbone could potentially introduce unique properties. The morpholinone ring, with its polar ether and amide groups, might enhance solubility in specific organic solvents, improve adhesion to substrates, or alter the dielectric properties of the resulting polymer. rsc.org

For example, polyimides are typically synthesized through a two-step polycondensation reaction between an aromatic diamine and a dianhydride. rsc.orgresearchgate.net The use of this compound in such a reaction could lead to a novel polyimide with a modified polymer architecture. The pendant morpholinone group could influence inter-chain interactions, potentially affecting the material's glass transition temperature and mechanical flexibility. acs.org

Table 1: Hypothetical Comparison of Polymer Properties (Note: The data for the hypothetical polymer are illustrative and based on expected contributions from the morpholinone moiety, compared to a standard aromatic polyimide.)

| Property | Standard Aromatic Polyimide (e.g., Kapton) | Hypothetical Polyimide with this compound |

| Glass Transition Temp. (Tg) | 360-410 °C | Potentially 330-380 °C (slightly lower due to flexible moiety) |

| Tensile Strength | > 170 MPa | ~150-180 MPa |

| Solubility | Insoluble in most organic solvents | Potentially improved solubility in polar aprotic solvents |

| Dielectric Constant (1 MHz) | ~3.4 | Potentially 3.5-3.8 (higher due to polar group) researchgate.net |

| Thermal Stability (T10) | > 550 °C | > 500 °C researchgate.net |

Aromatic diamines are widely used as curing agents or hardeners for epoxy resins. wisdomlib.orgmdpi.com The amine groups react with the epoxide rings to form a cross-linked, three-dimensional network, resulting in a hard, durable material with excellent adhesion and chemical resistance. google.com Such epoxy systems are the basis for many advanced coatings, adhesives, and composite materials. researchgate.net

Role in Diagnostic Agent Formulation

The development of targeted diagnostic agents is a rapidly growing field in medicine, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). moravek.commdpi.com PET imaging relies on the detection of radiation from a radiolabeled molecule (a radiotracer) that is designed to accumulate in specific tissues or bind to particular biological targets. nih.gov

The structure of this compound provides a scaffold that could be chemically modified for use as a PET imaging agent. nih.gov A common strategy for preparing PET tracers is to attach a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), to a molecule of interest. nih.gov This is typically achieved by first attaching a chelator—a molecule that can securely bind to the metal radioisotope—to the core structure.

The diaminophenyl moiety of the compound could be a suitable site for chemical modification to append a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.gov Once the chelator is attached, it can be complexed with a radioisotope. If the resulting radiolabeled compound shows favorable biodistribution and accumulates in a target tissue (e.g., a tumor), it could serve as a valuable diagnostic tool. nih.gov The morpholinone component might influence the pharmacokinetics of the agent, such as its clearance rate from the body. researchgate.net

Table 2: Illustrative Properties of a Hypothetical PET Tracer (Note: This table presents typical target properties for a novel PET imaging agent based on the described functionalization.)

| Property | Target Value / Characteristic |

| Radionuclide | Gallium-68 (⁶⁸Ga) |

| Chelator | DOTA-functionalized |

| Radiolabeling Efficiency | > 95% |

| In Vivo Stability | High (minimal de-chelation) |

| Target Affinity | Specific to a biological marker (e.g., CXCR4 receptor) rsc.org |

| Biodistribution | High target-to-background ratio nih.gov |

Environmental Chemistry Research

Aromatic amines are a class of compounds of significant interest in environmental chemistry, both as pollutants and as building blocks for remediation technologies. nih.gov Their presence in industrial wastewater is a concern, and their fate and degradation in the environment are subjects of ongoing research. researchgate.net

Given its structure as an aromatic diamine, this compound could be present in wastewater from chemical manufacturing facilities. Therefore, it could be a target compound for research into advanced oxidation processes for wastewater treatment. acs.orgnih.gov Studies might investigate its degradation kinetics and pathways when exposed to hydroxyl radicals, ozone, or other strong oxidants to ensure its effective removal from water. researchgate.net

Conversely, the compound's reactive amine groups also allow it to be used as a monomer to create materials for environmental remediation. Polymers synthesized from aromatic diamines, such as polyphenylenediamines, have been investigated for their ability to adsorb pollutants from water. researchgate.netresearchgate.net These polymers can possess a high affinity for heavy metal ions and organic pollutants through mechanisms like ion exchange and π-π interactions. researchgate.net A polymer derived from this compound could be synthesized and tested for its efficacy in adsorbing contaminants like heavy metals or organic dyes from aqueous solutions. acs.orgmdpi.com

Table 3: Hypothetical Adsorption Capacity of a Polymer Adsorbent (Note: The data are illustrative examples of the adsorption performance of functionalized polymers for common water pollutants.)

| Pollutant | Adsorbent Material | Adsorption Capacity (mg/g) |

| Lead (Pb²⁺) | Polymer from this compound | 80 - 120 |

| Cadmium (Cd²⁺) | Polymer from this compound | 60 - 90 |

| Methylene Blue (dye) | Polymer from this compound | 150 - 200 |

| Phenol | Polymer from this compound | 50 - 75 |

Vii. Analytical Methodologies for Characterization of 4 2,4 Diaminophenyl Morpholin 3 One and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

For the derivative, 4-(4-aminophenyl)morpholin-3-one (B139978), detailed NMR data has been reported. The ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals corresponding to the protons on the morpholine (B109124) ring and the aminophenyl group. scielo.br The aromatic protons appear as doublets, characteristic of a para-substituted benzene (B151609) ring. scielo.br The protons of the morpholine ring appear as triplets and a singlet, and the amine protons give a singlet at 5.11 ppm. scielo.br

The ¹³C NMR spectrum further corroborates the structure, with signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the morpholine ring. scielo.br

Table 1: NMR Data for 4-(4-Aminophenyl)morpholin-3-one scielo.br

| Technique | Solvent | Chemical Shifts (δ) in ppm |

|---|---|---|

| ¹H NMR | DMSO-d₆ | 3.58 (t, 2H, CH₂), 3.91 (t, 2H, CH₂), 4.12 (s, 2H, CH₂), 5.11 (s, 2H, NH₂), 6.56 (d, 2H, 2Ar-H), 6.96 (d, 2H, 2Ar-H) |

| ¹³C NMR | DMSO-d₆ | 49.7, 63.6, 67.8, 113.7 (2C), 126.5 (2C), 130.5, 147.4, 165.9 |

Data obtained on a 400 MHz spectrometer for ¹H and 100 MHz for ¹³C.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 4-(4-aminophenyl)morpholin-3-one, typically recorded using a KBr pellet, displays characteristic absorption bands. scielo.br Key peaks include strong absorptions corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic parts, a very strong C=O (amide) stretching vibration, and C-N stretching. scielo.br The presence of these specific bands provides strong evidence for the compound's functional group composition.

Table 2: Characteristic IR Absorption Bands for 4-(4-Aminophenyl)morpholin-3-one scielo.br

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3437, 3320 | N-H Stretching (Amine) |

| 2948 | C-H Stretching (Aliphatic) |

| 1640 | C=O Stretching (Amide) |

| 1516 | N-H Bending / C=C Aromatic |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For the target compound, 4-(2,4-Diaminophenyl)morpholin-3-one, the predicted monoisotopic mass is 207.10077 Da.

HRMS analysis of the derivative 4-(4-aminophenyl)morpholin-3-one using electrospray ionization (ESI) shows a protonated molecular ion [M+H]⁺ at an m/z that closely matches the calculated value, confirming its molecular formula of C₁₀H₁₂N₂O₂. scielo.br

Table 3: HRMS Data for 4-(4-Aminophenyl)morpholin-3-one scielo.br

| Ion | Calculated m/z | Found m/z |

|---|

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for analyzing molecules containing chromophores, such as aromatic rings and conjugated systems. The absorption spectrum can provide information about the electronic transitions within the molecule. Quinoline derivatives, for example, have been studied for their optical properties and applicability in optoelectronic devices. While specific UV-Vis data for this compound is not detailed in the available literature, compounds with an aminophenyl group are expected to exhibit characteristic absorptions in the UV region due to π-π* transitions in the benzene ring. The exact position and intensity of these absorptions can be influenced by the solvent and the nature of the substituents on the aromatic ring.

Elemental Analysis

Elemental analysis is a process that determines the elemental composition (as a percentage) of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and empirical formula.

For 4-(4-aminophenyl)morpholin-3-one, the results of the elemental analysis are in excellent agreement with the calculated values for the molecular formula C₁₀H₁₂N₂O₂. scielo.br

Table 4: Elemental Analysis Data for 4-(4-Aminophenyl)morpholin-3-one scielo.br

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | 62.49 | 62.5 |

| Hydrogen (H) | 6.29 | 6.27 |

Chromatographic Techniques (e.g., Thin Layer Chromatography (TLC))

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method often used to monitor the progress of a chemical reaction and to establish appropriate conditions for larger-scale column chromatography purification. scielo.brnih.gov

Crystallography for Solid-State Structure Determination

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a crystal. The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal, the scattered waves interfere with each other, creating a unique diffraction pattern of spots of varying intensities. wikipedia.orgnih.gov By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure can be determined. nih.gov

Two primary X-ray diffraction techniques are employed for the structural analysis of organic compounds:

Single-Crystal X-ray Diffraction (SC-XRD): This is considered the "gold standard" for molecular structure determination. excillum.comnih.gov It requires a single, high-quality crystal of the compound, typically larger than 0.1 mm in all dimensions. wikipedia.org SC-XRD provides the most accurate and detailed structural information, including the precise coordinates of each atom in the molecule, allowing for the unambiguous determination of its conformation and stereochemistry. rigaku.comcreative-biostructure.com

Powder X-ray Diffraction (PXRD): This technique is utilized when suitable single crystals cannot be grown, which is a common challenge for many organic compounds. researchgate.netjst.go.jp Instead of a single crystal, a polycrystalline powder is used. The diffraction pattern consists of a series of concentric rings, which are the result of the random orientation of the crystallites in the sample. While PXRD may not always provide the same level of atomic resolution as SC-XRD, it is a powerful tool for identifying crystalline phases, determining unit cell parameters, and, with advanced methods like Rietveld refinement, can also be used for complete structure determination. icdd.comaip.org

While specific crystallographic data for this compound is not publicly available, studies on closely related derivatives illustrate the application of these techniques. For instance, the solid-state structure of compounds containing the aminophenyl and morpholine moieties has been investigated using X-ray diffraction.

Case Study: Powder X-ray Diffraction of a Morpholinyl-Pyridinone Derivative

A study on the powder X-ray diffraction of 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone, a related compound, provides insight into the type of structural information that can be obtained. The reported crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H17N3O4 |

| Crystal System | Monoclinic |

| Space Group | P2 1 |

| a (Å) | 7.112(1) |

| b (Å) | 33.360(2) |

| c (Å) | 6.265(1) |

| α (°) | 90 |

| β (°) | 94.037(1) |

| γ (°) | 90 |

| Volume (ų) | 1483.08 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g cm⁻³) | 1.358 |

Data sourced from a powder X-ray diffraction study of 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone.

This data defines the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice. The space group provides information about the symmetry of the crystal structure. Such data is the first step in a complete structural analysis and is vital for understanding the solid-state properties of the material. A similar analytical approach would be essential for the full characterization of the three-dimensional structure of this compound.

Viii. Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic strategies for related aminophenyl-morpholinones often involve multi-step processes that may include nitration and subsequent reduction, which can be inefficient and environmentally taxing. Future research should prioritize the development of green and efficient synthetic methodologies.

Key areas for exploration include:

Catalytic C-N Coupling: Investigating advanced catalytic systems, such as Buchwald-Hartwig or Ullmann cross-coupling reactions, could enable the direct and selective formation of the N-aryl bond between a 2,4-dihalo- or 2-halo-4-nitrobenzene precursor and the morpholin-3-one (B89469) nitrogen. This would bypass the harsh conditions of traditional nitration.

Biocatalysis: The use of enzymes, such as transaminases or laccases, could offer highly selective and environmentally benign routes to the target compound or its key intermediates.

Flow Chemistry: Implementing continuous flow reactors could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially improving yields and reducing waste.

Alternative Solvents: Moving away from conventional volatile organic compounds towards greener alternatives like ionic liquids, supercritical fluids, or water-based systems would significantly improve the sustainability of the synthesis. google.com

A comparative overview of traditional versus proposed sustainable synthetic approaches is presented below.

| Feature | Traditional Synthesis (e.g., Nitration/Reduction) | Proposed Sustainable Pathways |

| Starting Materials | Often requires harsh reagents like nitric/sulfuric acid. | Utilizes readily available halo-anlines or nitro-anilines. |

| Catalysts | May involve heavy metal reductants. | Employs palladium, copper, or enzymatic catalysts. google.com |

| Reaction Conditions | Can require high temperatures and pressures. | Often proceeds under milder, more controlled conditions. |

| Waste Generation | Produces significant acidic and metallic waste. | Aims for higher atom economy and reduced waste streams. |

| Selectivity | Risk of over-nitration or side reactions. | Can offer higher regio- and chemo-selectivity. |

Discovery of New Biological Targets and Mechanisms of Action

While its mono-amino counterpart is a known precursor to the Factor Xa inhibitor Rivaroxaban, the 2,4-diamino substitution pattern of 4-(2,4-diaminophenyl)morpholin-3-one could unlock interactions with entirely new biological targets. The additional amino group can act as a new hydrogen bond donor or a site for electrostatic interactions, fundamentally altering its pharmacological profile.

Future research should focus on:

Kinase Inhibition: The 2,4-diaminopyrimidine (B92962) scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. nih.gov It is plausible that the 2,4-diaminophenyl moiety of this compound could similarly target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. nih.gov A broad screening against a panel of kinases is a logical first step.

Dihydrofolate Reductase (DHFR) Inhibition: Diaminophenyl-containing structures have been investigated as inhibitors of DHFR, an enzyme crucial for nucleotide synthesis in bacteria and cancer cells. nih.gov The compound could be evaluated for its potential as an antimicrobial or anticancer agent via this mechanism.

G-Quadruplex and DNA Intercalation: The planar, electron-rich diaminophenyl ring may facilitate intercalation into DNA or binding to non-canonical structures like G-quadruplexes, which are implicated in cancer cell proliferation.

Receptor Modulation: Screening against a wide range of receptors, such as opioid or adrenergic receptors, could reveal unexpected activities. The morpholine (B109124) core itself is present in various biologically active molecules, suggesting its potential to influence receptor binding. mdpi.com

| Potential Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Protein Kinases | 2,4-diamino motif mimics known hinge-binders. nih.gov | Oncology, Immunology |

| Dihydrofolate Reductase | Diaminophenyl structures are known DHFR inhibitors. nih.gov | Infectious Disease, Oncology |

| Nucleic Acids (DNA/RNA) | Planar aromatic system may allow for intercalation. | Oncology, Antiviral |

| GPCRs / Ion Channels | Morpholine core is a common scaffold in CNS-active drugs. | Neurology, Cardiology |

Advanced Computational Approaches for Structure-Based Drug Design and Optimization

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of derivatives of this compound. mdpi.com These in-silico methods can guide synthetic efforts, saving time and resources.

Future computational studies should include:

Molecular Docking and Virtual Screening: Once potential biological targets are identified (e.g., specific kinases), molecular docking can be used to predict the binding mode and affinity of the parent compound. mdpi.com This can be followed by virtual screening of large chemical libraries to identify novel derivatives with improved binding scores. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of derivatives, 3D-QSAR models can be built to correlate specific structural features with biological activity. mdpi.com These models can then predict the activity of yet-unsynthesized compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. frontiersin.org

| Computational Tool | Application in Research | Objective |

| Molecular Docking | Predict binding pose in target protein active sites. nih.gov | Identify key interactions; Prioritize derivatives. |

| MD Simulations | Simulate ligand-protein complex stability over time. nih.gov | Validate binding mode; Assess conformational changes. |

| 3D-QSAR | Correlate 3D molecular fields with biological activity. | Guide rational design of more potent compounds. |

| ADMET Prediction | Calculate properties like solubility, permeability, and toxicity. frontiersin.org | De-risk candidates by flagging potential liabilities. |

Development of Multi-Functional Derivatives with Tunable Biological Activities

The presence of two distinct amino groups (at the C2 and C4 positions) provides a unique platform for creating multi-functional molecules through selective derivatization. This opens the door to compounds with tailored or multiple mechanisms of action.

Prospective research avenues include:

Dual-Target Ligands: One amino group could be functionalized to bind to one biological target, while the second is modified to interact with another. For example, a derivative could be designed to inhibit both a protein kinase and a growth factor receptor, a strategy known to be effective in cancer therapy.

PROTACs and Molecular Glues: One of the amino groups could serve as an attachment point for a linker connected to an E3 ligase-binding moiety, creating a Proteolysis-Targeting Chimera (PROTAC) that could induce the degradation of a target protein.

Targeted Drug Delivery: The amino groups can be used as handles to conjugate the molecule to targeting moieties like antibodies, peptides, or nanoparticles, enabling selective delivery to specific cells or tissues.

Combinatorial Chemistry: The differential reactivity of the two amino groups could be exploited to generate large combinatorial libraries of di-substituted derivatives, allowing for high-throughput screening to discover compounds with novel and potent biological activities.

Expanding Applications in Diverse Scientific and Technological Fields

Beyond its potential in pharmacology, the unique chemical structure of this compound makes it a candidate for applications in materials science and other technological areas.

Future explorations could focus on:

Polymer Science: Aromatic diamines are fundamental monomers for high-performance polymers like polyamides and polyimides. researchgate.net The 2,4-diamino functionality could be used in polycondensation reactions to create novel polymers. The morpholinone side group could impart unique properties such as improved solubility, thermal stability, or altered mechanical characteristics. researchgate.net

Functional Dyes and Sensors: The diaminophenyl moiety can be readily diazotized and coupled to form azo dyes. The electronic properties of these dyes could be modulated by the morpholinone group, potentially leading to new materials for sensors, optoelectronics, or chromogenic applications. mdpi.com

Coordination Chemistry and Catalysis: The two amino groups and the carbonyl oxygen of the morpholinone ring could act as a multidentate ligand for metal ions. The resulting metal complexes could be investigated for catalytic activity, magnetic properties, or luminescence. nih.gov

Advanced Materials: The compound could serve as a building block for covalent organic frameworks (COFs) or as a cross-linking agent in hydrogels or resins. acs.org Such materials could find use in separation science, gas storage, or as smart materials. acs.org

| Field | Potential Application | Key Structural Feature |

| Polymer Science | Monomer for polyamides/polyimides. researchgate.net | Two reactive amine groups. |

| Materials Chemistry | Precursor for azo dyes and functional pigments. mdpi.com | Diazotizable aromatic diamine. |

| Coordination Chemistry | Multidentate ligand for metal complex synthesis. | N, N, O-donor atoms. |

| Advanced Materials | Building block for Covalent Organic Frameworks (COFs). acs.org | Rigid structure with multiple bonding sites. |

Q & A

Q. What are the optimal synthetic pathways for 4-(2,4-diaminophenyl)morpholin-3-one, and how can reaction yields be improved?

The synthesis of morpholinone derivatives often involves multi-step reactions with careful control of substituent positioning. For example, a related compound, 4-(4-aminophenyl)morpholin-3-one, is synthesized via nucleophilic substitution and cyclization steps. Key parameters include temperature control (e.g., 0°C for exothermic reactions), stoichiometric ratios of reagents (e.g., 1:1 molar ratio of trichlorotriazine to aminophenyl morpholinone), and purification via recrystallization (e.g., acetone as a solvent) to achieve high yields (88%) . Optimization may involve screening catalysts (e.g., potassium carbonate) or alternative coupling agents like HATU for amide bond formation .

Q. How can the purity and structural integrity of this compound be validated in academic research?

Analytical characterization should include:

- HPLC/MS : To confirm molecular weight and detect impurities (e.g., residual starting materials).

- X-ray crystallography : For definitive structural confirmation, as demonstrated for the fluoro-nitro derivative in .

- NMR spectroscopy : To verify substitution patterns (e.g., aromatic protons in the 2,4-diaminophenyl group) .

- Elemental analysis : To ensure ≥95% purity, as specified in industrial standards .

Q. What catalytic strategies are effective for reducing nitro derivatives of 4-aryl morpholin-3-one compounds, and what mechanistic insights exist?

Catalytic reduction of nitro groups on morpholinone derivatives (e.g., 4-(4-nitrophenyl)morpholin-3-one) can be achieved using dendritic polymer-supported metal nanoparticles (e.g., Au or Cu NPs). These catalysts enable selective reduction under mild conditions, with pseudo-first-order kinetics observed in pollutant degradation studies. Mechanistic studies suggest electron transfer from the catalyst surface to the nitro group, facilitated by the electron-deficient aromatic ring .

Q. How can structure-activity relationships (SARs) be explored for morpholin-3-one derivatives in pharmacological contexts?

SAR studies require systematic derivatization. For example:

- Substitution on the morpholinone core : Introducing electron-withdrawing groups (e.g., fluoro, nitro) at the 5- or 6-position alters electronic properties and bioavailability .

- Functionalization of the diaminophenyl group : Acylation or triazine coupling (e.g., with dichlorotriazine) can modulate binding affinity to biological targets, as shown in for triazine-linked derivatives.

Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to correlate structural features with activity .